Fmoc-His(DNP)-OH
Description
Historical Context of Histidine Protection in Peptide Synthesis Research
The synthesis of peptides containing histidine has historically been a challenging endeavor. nih.gov The imidazole (B134444) side chain of histidine possesses a basic character that can lead to undesirable side reactions and racemization, particularly during the activation step of peptide coupling. nih.govcigb.edu.cu Early methods often involved the use of unprotected histidine, which, while simplifying the process, frequently resulted in low yields and impure products due to these side reactions. This necessitated the development of protecting groups for the imidazole moiety to temporarily mask its reactivity.
Evolution of Protecting Group Strategies for Imidazole Functionality
Over the years, a variety of protecting groups have been developed for the imidazole side chain of histidine, each with its own set of advantages and disadvantages. Some of the notable protecting groups include:
Benzyl (B1604629) (Bzl): While effective, the removal of the benzyl group requires harsh conditions, such as strong acids, which can be detrimental to the integrity of the peptide.
Tosyl (Tos): Similar to the benzyl group, the tosyl group also requires strong acid for cleavage. cigb.edu.cu
Trityl (Trt) and its derivatives (Mmt, Mtt): These are acid-labile protecting groups that are widely used in Fmoc-based SPPS. nih.govpeptide.com They offer milder deprotection conditions compared to Bzl and Tos. The lability can be tuned by modifying the trityl group. peptide.com
tert-Butoxycarbonyl (Boc): The Boc group is another acid-labile protecting group, but its use on the imidazole ring can be limited by its relative instability under certain conditions. cigb.edu.cu
9-Fluorenylmethyloxycarbonyl (Fmoc): The use of Fmoc to protect the imidazole side chain is also possible, but it is cleaved under the same basic conditions used to remove the N-α-Fmoc group, limiting its application to specific synthetic strategies. peptide.comnih.gov
The 2,4-dinitrophenyl (Dnp) group emerged as a robust protecting group for the imidazole side chain. It is stable to the acidic conditions used for the cleavage of many side-chain protecting groups and the basic conditions used for N-α-Fmoc removal. peptide.com The Dnp group effectively suppresses the basicity of the imidazole ring, thereby minimizing side reactions. cigb.edu.cu
Research Landscape of Fmoc-His(DNP)-OH as a Building Block in Peptide Synthesis
This compound has carved a niche for itself in the synthesis of complex peptides where the prevention of histidine-related side reactions is critical. The Dnp group's stability to both acidic and basic conditions makes it an orthogonal protecting group in the context of Fmoc/tBu chemistry. peptide.com
The removal of the Dnp group is typically achieved by thiolysis, using reagents such as thiophenol or 2-mercaptoethanol. uwec.edu This allows for the selective deprotection of the histidine side chain on the solid support, enabling further modifications if required. However, some studies have reported the partial cleavage of the Dnp group under the standard Fmoc-deprotection conditions of 20% piperidine (B6355638) in DMF, which needs to be considered during the synthesis strategy. cigb.edu.cu
Research has demonstrated the utility of this compound in the synthesis of various peptides. For instance, it has been employed in the solid-phase synthesis of peptide fragments that are later used in fragment condensation strategies. peptide.com Its use is particularly advantageous in the preparation of long or complex peptides where the cumulative risk of side reactions is higher.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N5O8/c33-26(34)23(11-16-13-30(15-28-16)24-10-9-17(31(36)37)12-25(24)32(38)39)29-27(35)40-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,15,22-23H,11,14H2,(H,29,35)(H,33,34)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADTWOVRWZDGHL-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C=N4)C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN(C=N4)C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441946 | |
| Record name | 1-(2,4-Dinitrophenyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83999-94-4 | |
| Record name | 1-(2,4-Dinitrophenyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological Considerations in the Synthesis of Peptides Incorporating Fmoc His Dnp Oh
Solid-Phase Peptide Synthesis (SPPS) Methodologies
SPPS, pioneered by Bruce Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble resin, allowing for the use of excess reagents to drive reactions to completion and simplifying purification. peptide.com The Fmoc/tBu strategy is a cornerstone of modern SPPS, offering an orthogonal protection scheme where the base-labile Fmoc group is used for Nα-protection and acid-labile groups, such as tert-butyl (tBu), protect reactive side chains. iris-biotech.de
Integration within the Fmoc/tBu Strategy in Research Settings
The dinitrophenyl (DNP) group on the imidazole (B134444) ring of histidine is stable under the conditions used for both Fmoc group removal (typically with piperidine) and the final cleavage of the peptide from the resin and removal of other side-chain protecting groups (typically with strong acids like trifluoroacetic acid, TFA). peptide.com This stability makes Fmoc-His(DNP)-OH a valuable building block for the synthesis of longer and more complex peptides. peptide.compeptide.com
The primary role of the DNP group is to prevent racemization of the histidine residue during the coupling step. peptide.com The unprotected imidazole ring can act as a catalyst for the epimerization of the activated amino acid. peptide.com By protecting the imidazole nitrogen, this side reaction is significantly suppressed.
While effective, the DNP group is typically removed in a separate step before the final cleavage of the peptide from the solid support. peptide.compeptide.com This is often achieved using a thiol, such as thiophenol, in a suitable solvent like dimethylformamide (DMF). uwec.edu
In the context of preparing protected peptide fragments for subsequent ligation, such as in native chemical ligation (NCL), the DNP group can be left on the histidine side chain. nih.gov It is then removed during the ligation process by the thiol additives present in the ligation buffer. nih.gov
Optimization of Coupling Conditions for this compound Incorporation
The efficiency of incorporating this compound into the growing peptide chain depends on the choice of coupling reagents and reaction conditions. Histidine residues are known to be prone to racemization during activation, and while the DNP group mitigates this, careful optimization is still crucial. peptide.com
Commonly used coupling reagents in Fmoc-SPPS include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) combined with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma), and uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). peptide.com
For difficult couplings, including the incorporation of bulky residues like this compound, stronger activating agents such as HATU are often preferred. The use of an in situ neutralization protocol, where the N-terminal amine salt is neutralized in the presence of the coupling reagents, can also improve coupling efficiency, especially in cases of peptide aggregation. peptide.com Microwave-assisted SPPS has also been shown to accelerate both deprotection and coupling reactions, but conditions must be carefully controlled to minimize side reactions like racemization, particularly for sensitive residues like histidine. researchgate.net
Table 1: Common Coupling Reagents for Fmoc-SPPS
| Coupling Reagent Class | Examples | Additives |
| Carbodiimides | DIC, DCC | HOBt, Oxyma |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | HOBt, HOAt |
This table is generated based on information from the text.
Compatibility Studies with Diverse Resin Supports and Linkers
The choice of solid support and linker is critical for a successful SPPS campaign. This compound is compatible with a wide range of resins and linkers commonly used in Fmoc/tBu synthesis.
For the synthesis of peptide amides, Rink Amide resins (e.g., Rink Amide AM, Rink Amide MBHA) are frequently used. These resins allow for cleavage with a high concentration of TFA (e.g., 95%) to yield the C-terminal amide.
For preparing protected peptide acids, 2-chlorotrityl chloride (2-CTC) resin is a popular choice. This resin allows for the cleavage of the peptide under very mild acidic conditions (e.g., with a mixture of acetic acid, trifluoroethanol, and dichloromethane), leaving the acid-labile side-chain protecting groups intact. iris-biotech.de This is particularly useful for preparing peptide fragments for solution-phase ligation. Other trityl-based resins like NovaSyn® TGT and NovaPEG Trt offer similar advantages.
The compatibility of this compound extends to various resin core materials, including polystyrene (PS), polyethylene (B3416737) glycol (PEG)-grafted polystyrene (PEG-PS), and more advanced supports like ChemMatrix®, which is a fully PEG-based resin. nih.govbiosynth.com The choice of resin matrix can significantly impact swelling properties and the synthesis of "difficult" or aggregating sequences. nih.govcore.ac.uk
Table 2: Resin and Linker Compatibility in Fmoc-SPPS
| Desired Product | Recommended Linker/Resin | Cleavage Conditions |
| Peptide Amide | Rink Amide | High TFA (e.g., 95%) |
| Protected Peptide Acid | 2-Chlorotrityl Chloride | Mild Acid (e.g., AcOH/TFE/DCM) |
| Peptide Acid | Wang, Trityl-based | High TFA (e.g., 95%) |
This table is generated based on information from the text.
Implementation in Automated Peptide Synthesis Research Protocols
The robust nature of the Fmoc/tBu strategy, including the use of derivatives like this compound, lends itself well to automation. iris-biotech.de Automated peptide synthesizers perform the repetitive cycles of deprotection, washing, and coupling, which significantly increases throughput and reproducibility.
The protocols for automated synthesis largely mirror the manual methods, with precise control over reagent delivery, reaction times, and washing steps. The stability of the DNP protecting group throughout the automated cycles is a key advantage. While standard protocols are generally effective, optimization for specific sequences, particularly those prone to aggregation, may be necessary. This can include using specialized resins, incorporating pseudoproline dipeptides, or adjusting coupling conditions. nih.gov The development of new protecting groups, such as the water-compatible 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc), aims to make peptide synthesis, including automated processes, more sustainable by enabling the use of aqueous solvents. sci-hub.se
Solution-Phase Peptide Synthesis Methodologies
While SPPS is dominant, especially in research settings, solution-phase peptide synthesis (SolPS) remains relevant, particularly for large-scale production.
Adaptation for the Synthesis of Peptides Containing this compound
This compound can also be utilized in solution-phase synthesis. The principles of protecting group strategy and coupling chemistry are similar to SPPS. However, purification after each step in SolPS is typically achieved by extraction or crystallization, which can be more laborious than the simple filtration and washing steps of SPPS. google.com
Recent advancements in SolPS have focused on developing "greener" methods that minimize the use of hazardous solvents and facilitate easier purification. google.com One approach involves using protecting groups that alter the solubility of the growing peptide chain, allowing for purification by precipitation or liquid-liquid extraction. google.com
In the context of DNA-encoded chemical libraries, where synthesis is performed in solution on a DNA tag, Fmoc-based strategies have been adapted. acs.org For histidine, a 2-nitrobenzenesulfonyl (2-Ns) protecting group was used as an alternative to the more common Trityl group, which is not compatible with DNA. acs.org This highlights the need to sometimes adapt protecting group strategies based on the specific requirements of the synthesis method.
Comparative Analysis of this compound Utilization in Solution-Phase versus SPPS Approaches
Histidine is notoriously one of the most challenging amino acids in peptide synthesis due to the reactivity of its imidazole side chain. sigmaaldrich.comcore.ac.uk The dinitrophenyl (DNP) group is a robust, electron-withdrawing protecting group for the imidazole nitrogen of histidine, effectively preventing undesirable side reactions such as racemization and acylation during coupling steps. sigmaaldrich.comcigb.edu.cu Its stability under the acidic conditions typically used for Boc-SPPS and the basic conditions for Fmoc-SPPS deprotection makes it a versatile choice. sigmaaldrich.compeptide.com However, the use of the DNP group also necessitates a separate, final deprotection step, typically involving thiolysis. peptide.comuwec.edu
Solution-Phase Peptide Synthesis (SPPS):
Solution-phase synthesis, the classical approach to peptide assembly, involves the sequential coupling of amino acids in a homogenous reaction mixture. core.ac.uk Each intermediate peptide is isolated, purified, and characterized before the subsequent amino acid is added. core.ac.uk This method, while often laborious and time-consuming, offers a high degree of control and is well-suited for the large-scale production of shorter peptides.
Solid-Phase Peptide Synthesis (SPPS):
Developed by R. Bruce Merrifield, SPPS has become the predominant method for peptide synthesis due to its efficiency and amenability to automation. core.ac.ukiris-biotech.de In SPPS, the growing peptide chain is anchored to an insoluble solid support (resin), while excess reagents and byproducts are removed by simple filtration and washing steps. core.ac.ukiris-biotech.de This approach significantly accelerates the synthesis process and improves yields by allowing the use of excess reagents to drive reactions to completion. iris-biotech.de
The Fmoc/tBu strategy is the most commonly employed method in modern SPPS. core.ac.uknih.gov The use of this compound within an Fmoc-SPPS protocol is complicated by the fact that the DNP group can be partially cleaved under the standard Fmoc-deprotection conditions (20% piperidine (B6355638) in DMF). cigb.edu.cu This premature deprotection of the histidine side chain can lead to undesired side reactions, including acylation of the now-free imidazole ring. cigb.edu.cu One study reported an 84% cleavage of the DNP group under these conditions. cigb.edu.cu
Therefore, while the DNP group offers excellent protection during coupling, its lability to piperidine makes its use in standard Fmoc-SPPS problematic, especially when multiple histidine residues are present or when the synthesis involves many cycles. This side reaction is particularly detrimental when a combination of Boc/Bzl and Fmoc/tBu strategies is employed in the synthesis of complex peptides. cigb.edu.cu
Comparative Table of Methodological Considerations:
| Feature | Solution-Phase Synthesis with this compound | Solid-Phase Peptide Synthesis (SPPS) with this compound |
| Purification | Isolation and purification of each intermediate peptide required. core.ac.uk | Purification occurs at the end of the synthesis after cleavage from the resin. iris-biotech.de |
| Reaction Time | Generally slower due to sequential purification steps. core.ac.uk | Faster due to simplified washing steps and the use of excess reagents. iris-biotech.de |
| Yield | Can be lower due to product loss during multiple purification steps. core.ac.uk | Generally higher due to the elimination of intermediate purification losses. iris-biotech.de |
| Scalability | Well-suited for large-scale synthesis of shorter peptides. | Can be automated and is suitable for both small and large-scale synthesis. iris-biotech.de |
| Solubility Issues | Protected peptide intermediates can precipitate out of solution. core.ac.uk | Pseudo-dilution on the resin can help mitigate aggregation issues. iris-biotech.de |
| Side Reactions | Risk of racemization and other side reactions during coupling. | Premature cleavage of the DNP group by piperidine during Fmoc deprotection is a significant side reaction. cigb.edu.cu |
| Deprotection of His(DNP) | A final, separate thiolysis step is required to remove the DNP group. peptide.comuwec.edu | The DNP group is typically removed by thiolysis before the final cleavage from the resin. peptide.com |
Investigating Deprotection Mechanisms and Strategies for the Dnp Group in Fmoc His Dnp Oh
Kinetic Studies of DNP Deprotection Rates and Efficiency
Kinetic studies are crucial for understanding the rates and efficiency of DNP deprotection under various conditions. While specific kinetic data for the deprotection of Fmoc-His(DNP)-OH is not extensively detailed in the provided search results, the lability of DNP to different reagents implies varying reaction rates. nih.gov The efficiency of thiophenol-mediated cleavage is generally considered high and rapid.
In contrast, the cleavage by piperidine (B6355638) is a slower process that becomes significant over the course of a multi-step synthesis. cigb.edu.cu The rate of this cleavage would depend on factors such as the concentration of piperidine, temperature, and the specific peptide sequence. Detailed kinetic analysis would be necessary to quantify these rates and optimize deprotection protocols to either maximize cleavage when desired or minimize it when orthogonality is critical.
Research into Differential Cleavage Conditions for DNP in Combined Synthetic Strategies
Research has focused on exploiting the differential cleavage conditions of the DNP group in combined synthetic strategies. cigb.edu.curesearchgate.net The ability to remove the DNP group under nucleophilic conditions, while leaving acid-labile and other base-labile groups intact, is a key advantage.
Addressing Challenges and Mitigating Side Reactions in Fmoc His Dnp Oh Peptide Synthesis
Research into Histidine Racemization Pathways
Histidine is one of the most racemization-prone amino acids during peptide synthesis. nih.gov This loss of stereochemical integrity is a significant concern as it can drastically alter the biological activity of the final peptide. cem.com The primary mechanism involves the imidazole (B134444) side chain, which can facilitate the abstraction of the α-proton of the activated amino acid, leading to the formation of a planar enolate intermediate and subsequent loss of chirality.
Nπ-Mediated Enolization and Strategies for its Suppression
The racemization of histidine is largely attributed to the basicity of the Nπ nitrogen atom in the imidazole ring. nih.govcem.com During the coupling reaction, the activated carboxyl group increases the acidity of the α-hydrogen. The nearby Nπ atom can act as an intramolecular base, abstracting this proton and leading to the formation of an achiral enolate intermediate. cem.com This process of Nπ-mediated enolization is a key pathway for racemization.
Several strategies have been investigated to suppress this side reaction:
Protecting Group Strategy: The most effective method to prevent racemization is the protection of the Nπ nitrogen of the imidazole ring. nih.gov Electron-withdrawing protecting groups reduce the basicity of the Nπ nitrogen, thereby decreasing its ability to promote enolization.
Optimized Coupling Conditions: The choice of coupling reagents and reaction conditions plays a crucial role. For instance, using carbodiimide-based activators like DIC in combination with additives such as HOBt can minimize racemization by forming less reactive intermediates. bachem.com
Temperature Control: Lowering the reaction temperature can also help to reduce the rate of enolization and subsequent racemization.
Impact of Protecting Group Electronic Properties on Stereochemical Integrity in Fmoc-His(DNP)-OH Contexts
The 2,4-dinitrophenyl (DNP) group is a strong electron-withdrawing group. When attached to the imidazole side chain of histidine, it significantly reduces the basicity of the ring nitrogens. peptide.comcigb.edu.cu This electronic effect is the primary reason for its use in suppressing racemization. By decreasing the electron density on the imidazole ring, the DNP group makes the Nπ nitrogen less capable of abstracting the α-proton, thus preserving the stereochemical integrity of the histidine residue during coupling.
However, the DNP group is not without its drawbacks. It is typically removed by thiolysis, which adds an extra step to the synthesis and can sometimes lead to side reactions.
Optimization of Coupling Protocols to Minimize Racemization of Histidine Residues
Beyond the choice of protecting group, the optimization of the coupling protocol is critical for minimizing racemization. Key considerations include:
Coupling Reagents: The use of milder coupling reagents is often preferred. While highly reactive reagents can speed up peptide bond formation, they can also increase the risk of racemization. bachem.com For particularly challenging couplings, reagents like DEPBT, which are known for their resistance to racemization, can be employed. bachem.com
Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-derivative, HOAt, are commonly used to suppress racemization. researchgate.net They act by forming active esters that are less prone to enolization.
Reaction Time and Temperature: Minimizing the time the activated amino acid spends in solution before coupling can reduce the opportunity for racemization. Performing couplings at lower temperatures is also a common strategy.
Base: The choice and amount of base used during coupling can influence racemization. Weaker bases like collidine are sometimes used as an alternative to more common bases like DIPEA to minimize base-catalyzed epimerization. researchgate.net
Analysis of Imidazole Side Chain Reactivity in this compound Derivatization
The imidazole side chain of histidine is not only involved in racemization but can also participate in other unwanted side reactions, primarily due to its basic and nucleophilic character.
Basic Character of the Imidazole Ring and Unwanted Acylation Reactions
The unprotected imidazole ring is sufficiently basic and nucleophilic to react with activated amino acids during the coupling step. peptide.com This can lead to the formation of an acyl-imidazole intermediate, which, while often transient, effectively reduces the concentration of the activated amino acid available for coupling to the growing peptide chain. peptide.com This can result in incomplete couplings and the formation of deletion sequences. The DNP protecting group on this compound effectively prevents this side reaction by deactivating the imidazole ring towards acylation. peptide.comcigb.edu.cu
Research into Intramolecular Acyl Transfer Phenomena
Intramolecular acyl transfer is another potential side reaction involving the histidine side chain. In this process, an acyl group can migrate from one position to another within the same molecule. While less common than racemization or side-chain acylation, it can occur under certain conditions and lead to the formation of undesired peptide isomers. Research in this area has explored the mechanisms of such transfers and the factors that influence their occurrence, including the nature of the protecting groups and the peptide sequence. researchgate.netethz.ch The use of a robust side-chain protecting group like DNP helps to minimize the likelihood of such intramolecular reactions by blocking the nucleophilic sites on the imidazole ring.
| Challenge | Underlying Cause | Mitigation Strategy | Key Findings |
| Histidine Racemization | Nπ-mediated enolization of the activated amino acid. nih.govcem.com | Use of electron-withdrawing side-chain protecting groups (e.g., DNP). peptide.com | The DNP group significantly reduces the basicity of the imidazole Nπ, suppressing proton abstraction and preserving stereochemistry. cigb.edu.cu |
| Optimization of coupling protocols (e.g., use of HOBt, lower temperature). researchgate.net | Additives like HOBt form less racemization-prone active esters. researchgate.net | ||
| Unwanted Side-Chain Acylation | Basic and nucleophilic character of the unprotected imidazole ring. peptide.com | Protection of the imidazole side chain with groups like DNP. peptide.comcigb.edu.cu | The DNP group deactivates the imidazole ring, preventing its reaction with activated amino acids. peptide.com |
| Intramolecular Acyl Transfer | Nucleophilicity of the imidazole ring facilitating acyl migration. researchgate.net | Robust side-chain protection to block nucleophilic sites. | A stable protecting group like DNP minimizes the potential for intramolecular acyl transfer reactions. |
Strategies for By-product Formation Reduction During this compound Incorporation and Subsequent Deprotection Steps
The use of Nα-Fmoc-N(im)-dinitrophenyl-L-histidine, or this compound, in solid-phase peptide synthesis (SPPS) is a strategic choice aimed at preventing side reactions associated with the imidazole ring of histidine. The electron-withdrawing nature of the 2,4-dinitrophenyl (DNP) group suppresses the basicity of the imidazole nitrogen, thereby minimizing risks of racemization and side-chain acylation during peptide coupling steps. bioline.org.brcigb.edu.cupeptide.com However, the incorporation of this protected amino acid and the subsequent deprotection steps are not without challenges. The primary issue arises from the lability of the DNP group under conditions used to remove the temporary Nα-Fmoc protecting group. bioline.org.brcigb.edu.cu This lack of perfect orthogonality can lead to the unintended exposure of the imidazole side-chain, creating opportunities for by-product formation. Consequently, specific strategies focusing on the reagents and solvents used during deprotection are crucial for maintaining the integrity of the growing peptide chain and ensuring the purity of the final product.
Scavenger Applications in Preventing Side Reactions
In the context of this compound, the term "scavenger" primarily refers to the nucleophilic reagents used for the intentional and selective removal of the DNP group itself, a process distinct from the use of scavengers to trap carbocations during final acidolytic cleavage. The standard procedure for DNP group removal is thiolysis, which is performed prior to the final cleavage of the peptide from the resin. peptide.com This step is critical for preventing side reactions that would otherwise be caused by the exposed, reactive imidazole ring during subsequent synthesis or purification steps. cigb.edu.cu
The most common reagent for this purpose is thiophenol. uwec.edu The process typically involves treating the peptide-resin with a solution of thiophenol in a solvent like dimethylformamide (DMF). uwec.edu The thiophenol acts as a potent nucleophile, attacking the electron-deficient aromatic ring of the DNP group to cleave it from the imidazole nitrogen.
A significant challenge in syntheses utilizing this compound is the premature cleavage of the DNP group during the repeated Nα-Fmoc deprotection steps. The standard reagent used for Fmoc removal, a 20% solution of piperidine (B6355638) in DMF, has been shown to cleave the DNP group. bioline.org.brcigb.edu.cu One study demonstrated that treatment with 20% piperidine in DMF resulted in an 84% cleavage of the DNP group from a model pentapeptide. bioline.org.brcigb.edu.cu This unintended deprotection is highly problematic, especially in synthetic strategies that combine Fmoc/tBu with Boc/Bzl methodologies. bioline.org.brcigb.edu.cu If the DNP group is removed prematurely, the newly exposed and unprotected imidazole ring can be acylated in subsequent coupling steps or promote other side reactions. cigb.edu.cu
Strategies to mitigate this involve careful planning of the synthetic route and deprotection conditions. The primary method for DNP removal remains thiolysis, which is effective and clean. The issue of premature removal highlights a limitation in the orthogonality of the DNP/Fmoc protecting group pair.
Table 1: Reagents for DNP Group Deprotection from Histidine and Observed Reactions
| Reagent/Condition | Purpose | Solvent | Observed Outcome | Citation |
|---|---|---|---|---|
| Thiophenol | Intentional DNP Removal | DMF | Effective cleavage of DNP group via nucleophilic aromatic substitution. | uwec.edu |
| 2-Mercaptoethanol | Intentional DNP Removal | Not specified | Alternative thiol-based reagent for DNP cleavage. | bioline.org.br |
| 20% Piperidine | Nα-Fmoc Removal | DMF | Side Reaction: Causes significant (up to 84%) unintended cleavage of the DNP group. | bioline.org.brcigb.edu.cu |
Solvent System Modifications and their Influence on Reaction Purity
The choice of solvent and base for the deprotection steps is a critical factor that can influence reaction purity by minimizing side reactions. In Fmoc-based SPPS, DMF and N-methyl-2-pyrrolidone (NMP) are the most common solvents for the piperidine-mediated removal of the Fmoc group. uwec.edu However, as established, the standard 20% piperidine in DMF system can cause premature loss of the DNP group from the histidine side chain. bioline.org.brcigb.edu.cu
Modifying the deprotection cocktail is a key strategy to enhance reaction purity. Research into mitigating common side reactions in Fmoc-SPPS, such as diketopiperazine (DKP) formation, has yielded alternative systems that can also be beneficial for syntheses involving sensitive residues like His(DNP). DKP formation is an intramolecular cyclization reaction that cleaves the N-terminal dipeptide from the resin, a problem that is particularly acute at the dipeptide stage. nih.gov
One study found that replacing the conventional 20% piperidine/DMF solution with a cocktail of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in NMP drastically reduced DKP formation. nih.gov DBU is a non-nucleophilic base that effectively cleaves the Fmoc group, while piperazine acts as an adduct scavenger for the dibenzofulvene by-product. peptide.comnih.gov While this study did not specifically use this compound, the principle of altering the base and solvent composition to suppress a major side reaction is broadly applicable. Such a milder or faster-acting system could potentially reduce the contact time or basicity required for Fmoc removal, thereby decreasing the extent of premature DNP cleavage.
The choice of solvent is also important for solubility and reaction kinetics. For instance, using piperidine in dichloromethane (B109758) (DCM) for Fmoc removal is generally not recommended due to the potential for amine salt precipitation. uwec.edu The intended thiolysis of the DNP group is also dependent on the solvent system, with DMF being the standard choice, ensuring proper swelling of the peptide-resin and solubility of the reagents. uwec.edu
Table 2: Fmoc Deprotection Systems and Their Influence on Side Reactions
| Deprotection System | Solvent | Known Effects & Influence on Purity | Citation |
|---|---|---|---|
| 20-55% Piperidine | DMF / NMP | Standard Method: Effective for Fmoc removal but can cause premature DNP cleavage from His(DNP) and DKP formation. | bioline.org.brcigb.edu.cuuwec.edu |
| 2% DBU / 5% Piperazine | NMP | Alternative Method: Drastically reduces DKP formation. May offer a milder alternative to potentially reduce DNP cleavage. | nih.gov |
| Piperidine | DCM | Not Recommended: Can lead to precipitation of amine salts, hindering the reaction. | uwec.edu |
Advanced Analytical Characterization Techniques for Fmoc His Dnp Oh and Derived Peptides in Research
Chromatographic Methodologies in Purity and Reaction Monitoring
Chromatographic techniques are indispensable tools in peptide chemistry, offering high-resolution separation of complex mixtures. This allows for both the assessment of product purity and the real-time monitoring of reaction progress.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of peptide analysis, utilized for both analytical assessment and preparative purification. nih.gov In the context of Fmoc-His(DNP)-OH, analytical HPLC is crucial for monitoring the progress of coupling reactions during solid-phase peptide synthesis (SPPS). By analyzing small aliquots of the reaction mixture, researchers can determine the efficiency of the coupling of the this compound unit to the growing peptide chain and detect the presence of any unreacted starting materials or by-products.
For instance, in the synthesis of a pentapeptide, GHALG, HPLC was used to demonstrate the cleavage of the dinitrophenyl (Dnp) group. cigb.edu.cu The profiles clearly distinguished between the treated and untreated peptide, confirming the reaction's success. cigb.edu.cu
Preparative HPLC is employed post-synthesis to purify the target peptide containing the His(DNP) moiety from a complex mixture of deletion sequences, truncated peptides, and other impurities. nih.gov This technique can handle sample loads of up to 200 mg on analytical columns, making it suitable for obtaining highly pure peptides for further research. nih.gov The versatility of HPLC allows for its application in various modes, including size-exclusion, ion-exchange, and reversed-phase, each separating peptides based on different physicochemical properties. nih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used chromatographic technique for the analysis and purification of peptides, including those containing the this compound residue. mdpi.comhplc.eu Its high resolving power enables the separation of peptides that are very similar in structure. hplc.eu The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the peptide and the stationary phase, which typically consists of a silica (B1680970) support functionalized with alkyl chains (e.g., C8 or C18). vscht.cz
Peptides are loaded onto the column in a polar mobile phase (often water with a small percentage of an ion-pairing agent like trifluoroacetic acid, TFA) and eluted with an increasing gradient of a less polar organic solvent, such as acetonitrile (B52724) (ACN). vscht.cz Hydrophobic peptides, including those with the DNP group on the histidine side chain, interact more strongly with the stationary phase and thus have longer retention times. mdpi.com The use of TFA is critical as it improves peak shape and resolution. hplc.eu
RP-HPLC is not only a purification tool but also a characterization method. The retention time of a peptide in RP-HPLC can provide information about its hydrophobicity. mdpi.com This technique is routinely used to confirm the purity of synthetic peptides containing His(DNP), often in conjunction with mass spectrometry to verify the molecular weight of the eluted peaks. mdpi.com For example, the purity of synthetic immunomodulatory peptides was determined to be greater than 98% using RP-HPLC coupled with LC-MS. mdpi.com
Table 1: Common RP-HPLC Conditions for Peptide Analysis
| Parameter | Typical Setting | Purpose |
| Stationary Phase | C18 or C8 silica | Provides a hydrophobic surface for peptide interaction. |
| Mobile Phase A | 0.1% TFA in Water | The primary solvent, ensures peptides are protonated and soluble. |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | The organic modifier used to elute peptides from the column. |
| Gradient | Linear gradient of increasing Mobile Phase B | Separates peptides based on their hydrophobicity. |
| Detection | UV absorbance at 214 nm or 280 nm | Detects the peptide bonds or aromatic residues, respectively. |
| Flow Rate | Typically 1 mL/min for analytical columns | Controls the speed of the separation. |
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes
Spectrometric Characterization Approaches
Spectrometric methods provide detailed information about the molecular weight and structure of this compound and its derivatives, complementing the data obtained from chromatographic techniques.
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for the characterization of peptides containing this compound. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of large and non-volatile molecules like peptides, as it allows them to be ionized directly from solution into the gas phase without significant fragmentation. biorxiv.org
ESI-MS is routinely used to confirm the molecular weight of the synthesized peptide, verifying that the correct amino acids, including His(DNP), have been incorporated. biorxiv.org It is also invaluable for the identification of by-products and impurities. For instance, in the synthesis of a hexapeptide, mass spectrometry was used to identify a contaminant corresponding to the intramolecular acyl transfer of a protecting group. researchgate.net
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is extremely powerful, as it allows for the separation of a complex peptide mixture by RP-HPLC, followed by the immediate mass analysis of each eluted component. biorxiv.org This is particularly useful for analyzing crude reaction mixtures to identify not only the desired product but also any side-products that may have formed during synthesis or deprotection steps. cigb.edu.cubiorxiv.org For example, LC-MS/MS has been used to identify peptides containing histidine residues involved in metal chelation. researchgate.net
Table 2: Applications of Mass Spectrometry in the Analysis of His(DNP)-Containing Peptides
| Technique | Application | Information Obtained |
| ESI-MS | Molecular Weight Confirmation | Provides the exact mass of the synthesized peptide. |
| MS | By-product Identification | Helps to identify unexpected products from side reactions. researchgate.net |
| LC-MS | Purity Assessment and Impurity Profiling | Separates and identifies all components in a crude peptide mixture. biorxiv.org |
| LC-MS/MS | Peptide Sequencing | Can be used to determine the amino acid sequence of the peptide. mdpi.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules in solution. uzh.ch While MS provides information on the molecular weight, NMR gives insight into the three-dimensional structure and connectivity of atoms within the molecule. For peptides containing this compound, NMR can be used to confirm the successful incorporation of the amino acid and to study the conformation of the final peptide.
Proton (¹H) NMR is often used to verify the presence of the characteristic aromatic protons of the Fmoc and DNP groups. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), can be used to assign all the proton resonances within a peptide. uzh.ch The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of protons, which is crucial for determining the three-dimensional structure of the peptide. uzh.ch
For more complex analyses, especially with larger peptides, isotopic labeling (e.g., with ¹³C and ¹⁵N) can be employed. rsc.org This allows for the use of heteronuclear NMR experiments, which can resolve spectral overlap and provide more detailed structural information. rsc.org For instance, the tautomeric state of histidine residues in proteins can be unambiguously determined from a unique combination of ¹⁵N sidechain chemical shifts. frontiersin.org
Mass Spectrometry (MS, ESI-MS, LC-MS) for Molecular Mass Determination and By-product Identification
Electrophoretic Techniques in Peptide Analysis
Electrophoretic techniques separate molecules based on their charge and size, offering a complementary approach to chromatographic methods for the analysis of peptides. oregonstate.edumdpi.com Capillary electrophoresis (CE), in particular, provides high-resolution separations and is very sensitive to changes in the charge, size, or shape of a peptide. researchgate.net
This makes it a valuable tool for assessing the purity of synthetic peptides, including those containing the His(DNP) modification. researchgate.net The high resolution and charge-based separation capabilities of CE are highly complementary to RP-HPLC. researchgate.net When used in combination with other analytical techniques like mass spectrometry and HPLC, capillary electrophoresis provides a comprehensive characterization of synthetic peptides. researchgate.net
Capillary Electrophoresis for Purity Assessment and Conformational Studies
Capillary electrophoresis (CE) has emerged as a powerful analytical technique in peptide chemistry, offering high-resolution separation and quantitative capabilities that are highly complementary to reverse-phase high-performance liquid chromatography (RP-HPLC). researchgate.net For this compound and peptides derived from it, CE is particularly valuable for assessing purity and probing conformational changes. researchgate.netnih.gov
The high efficiency of CE allows for the separation of closely related peptide species, including deletion sequences, diastereomers, and other impurities that may arise during solid-phase peptide synthesis (SPPS). research-solution.comnih.gov The separation in CE is based on the charge-to-size ratio of the analytes, making it an ideal method for detecting any charge-related modifications, such as incomplete deprotection of the Fmoc or DNP groups. researchgate.netnih.gov
In the context of purity assessment, CE can provide a quantitative measure of the target peptide relative to its impurities. This is crucial for ensuring the quality of synthetic peptides intended for research applications. The technique's ability to consume only nanoliter volumes of sample and provide rapid analysis times further enhances its utility in high-throughput screening and quality control. nih.gov
Beyond purity analysis, CE is a sensitive tool for studying the conformational dynamics of peptides. nih.govnih.gov The electrophoretic mobility of a peptide in a CE system is influenced not only by its net charge and size but also by its three-dimensional structure. researchgate.net Changes in peptide conformation, which can be induced by alterations in buffer conditions, temperature, or ligand binding, can lead to shifts in migration time, providing insights into the peptide's structural stability and flexibility. nih.govnih.gov This is particularly relevant for peptides derived from this compound, as the bulky DNP group can influence the local conformation of the peptide backbone.
Table 1: Illustrative Capillary Electrophoresis Purity Analysis of a Synthetic Peptide Derived from this compound
| Parameter | Value |
| Capillary: | Fused Silica, 50 µm i.d. |
| Buffer: | 50 mM Phosphate, pH 2.5 |
| Voltage: | 25 kV |
| Temperature: | 25°C |
| Detection: | UV, 214 nm |
| Analyte: | Crude Heptapeptide |
| Main Peak (Target Peptide): | 92.5% |
| Impurity 1 (Deletion Sequence): | 4.8% |
| Impurity 2 (Diastereomer): | 2.1% |
| Other Impurities: | 0.6% |
Amino Acid Analysis for Quantitative Assessment of DNP Cleavage Efficiency
Amino acid analysis (AAA) is a fundamental technique for the quantitative determination of the amino acid composition of a peptide or protein. In the context of peptides synthesized using this compound, AAA plays a critical role in assessing the efficiency of the dinitrophenyl (DNP) group cleavage from the histidine side chain.
The DNP group is a protecting group used for the imidazole (B134444) side chain of histidine during solid-phase peptide synthesis (SPPS). peptide.com While robust, its removal requires specific cleavage conditions, typically involving thiolysis. nih.govthieme-connect.de Incomplete cleavage results in a heterogeneous peptide population, with some peptides retaining the DNP group, which can significantly impact the peptide's biological activity and physicochemical properties.
To quantify the efficiency of DNP cleavage, a peptide sample is subjected to total acid hydrolysis, which breaks all peptide bonds and releases the constituent amino acids. pnas.org The resulting amino acid mixture is then separated and quantified using techniques such as ion-exchange chromatography or reversed-phase HPLC, followed by post-column or pre-column derivatization for detection. spcmc.ac.in
By comparing the molar amount of histidine to the other amino acids in the peptide sequence, a quantitative measure of the DNP cleavage can be obtained. For instance, if the expected ratio of histidine to another stable amino acid (e.g., alanine) in the sequence is 1:1, a lower observed ratio would indicate incomplete DNP cleavage.
One study demonstrated the use of amino acid analysis to quantify DNP cleavage from a pentapeptide (GHALG). After treatment to remove the DNP group, the resulting peptide mixture was separated by HPLC. The peak corresponding to the peptide with a free imidazole ring and the peak for the peptide with the DNP-blocked imidazole were collected and subjected to amino acid analysis. This analysis revealed an 84% efficiency for the DNP cleavage under the specific conditions used. cigb.edu.cu
Table 2: Example of Amino Acid Analysis Data for Assessing DNP Cleavage from a Synthetic Peptide
| Amino Acid | Expected Molar Ratio | Observed Molar Ratio (Post-Cleavage) | Calculated Cleavage Efficiency |
| Histidine | 1.0 | 0.89 | 89% |
| Glycine | 1.0 | 1.00 | N/A |
| Alanine | 1.0 | 1.01 | N/A |
| Leucine | 1.0 | 0.99 | N/A |
| Valine | 1.0 | 1.02 | N/A |
Research Applications and Broader Impact of Fmoc His Dnp Oh in Chemical Biology and Advanced Materials
Role in Complex Peptide and Protein Total Synthesis Strategies
The synthesis of large and complex peptides and proteins is a formidable challenge in chemistry. The assembly of long polypeptide chains requires a robust and reliable protecting group strategy to prevent side reactions and ensure the integrity of the final product. While Fmoc-His(Trt)-OH is a common choice in Fmoc-based solid-phase peptide synthesis (SPPS), the DNP group on Fmoc-His(DNP)-OH offers distinct advantages in specific contexts. The DNP group is highly stable to the acidic conditions used for cleavage of the peptide from many common resins, a feature that is particularly valuable in the synthesis of protected peptide fragments intended for subsequent ligation. peptide.com
In contrast to the acid-labile trityl (Trt) group, the DNP group's stability allows for orthogonal deprotection strategies, providing chemists with greater flexibility in designing synthetic routes for complex targets. This is crucial when multiple protecting groups are employed to shield various functional groups within a peptide sequence, and their selective removal is paramount to achieving the desired molecular architecture.
Application in Native Chemical Ligation (NCL) Methodologies and Fragment Assembly
Native Chemical Ligation (NCL) is a powerful technique that enables the synthesis of large proteins by joining smaller, unprotected peptide fragments. nih.gov This method typically involves the reaction of a peptide with a C-terminal thioester and another with an N-terminal cysteine. The choice of protecting groups for the precursor peptide fragments is critical to the success of NCL.
Utility in Combinatorial Peptide Chemistry and Library Generation Research
Combinatorial chemistry is a high-throughput approach used to synthesize a large number of different but structurally related molecules, known as a library. americanpeptidesociety.org Peptide libraries are instrumental in drug discovery and for probing biological processes. americanpeptidesociety.org The synthesis of these libraries, often performed using SPPS, demands high-fidelity and efficient chemical transformations.
The properties of the protecting groups on the amino acid building blocks are critical for the successful generation of high-quality peptide libraries. While specific examples focusing solely on this compound in large-scale combinatorial libraries are not extensively detailed in the provided results, the principles of solid-phase synthesis dictate that a robust and reliable protecting group is essential. In cases where library synthesis involves conditions that might compromise more labile protecting groups, the stability of the DNP group could be beneficial. For instance, in the creation of libraries of phosphinic peptides, which are matrix metalloproteinase inhibitors, the DNP group is utilized as a quencher for a fluorophore in assay development. researchgate.net
Investigations in DNA-Encoded Chemical Libraries (DECLs) Utilizing Histidine Protecting Group Chemistry
DNA-Encoded Chemical Libraries (DECLs) represent a powerful technology for the discovery of new bioactive molecules. nih.gov This method involves the synthesis of large libraries of compounds, where each molecule is tagged with a unique DNA sequence that encodes its chemical structure. nih.gov The development of chemical reactions compatible with DNA is a central challenge in this field.
For the incorporation of peptides into DECLs, solution-phase Fmoc-based synthesis has been explored. delivertherapeutics.comnih.govcolab.ws The choice of protecting groups is critical to avoid damaging the DNA tag. Research in this area has highlighted the complexities of histidine protection. For example, studies have shown that coupling Fmoc-His(2-Ns)-OH (where 2-Ns is 2-nitrobenzenesulfonyl) can lead to side reactions and low coupling efficiency. delivertherapeutics.com While the direct use of this compound in DECLs is not explicitly detailed in the search results, the need for orthogonal protecting group strategies that are compatible with the mild conditions required for DNA integrity is a key consideration. The development of such strategies is an active area of research, and the unique deprotection conditions of the DNP group (thiolysis) could offer potential advantages. delivertherapeutics.comnih.govcolab.ws
Influence of this compound Chemistry on Industrial-Scale Peptide Production Research and Sustainability Initiatives
The industrial production of peptides is a growing field, with synthetic peptides being used as active pharmaceutical ingredients (APIs). researchgate.net The efficiency, cost-effectiveness, and environmental impact of the manufacturing process are major considerations. researchgate.net Fmoc-SPPS is a widely used method in industrial settings. researchgate.net
Development of Modified Histidine Derivatives and Analogs for Specialized Research Applications
The unique reactivity of the histidine imidazole (B134444) side chain has driven the development of various protecting groups to control its behavior during peptide synthesis. The selection of a suitable protecting group is often dictated by the specific requirements of the synthetic strategy.
A variety of protecting groups for the histidine imidazole nitrogen have been developed, each with its own set of advantages and disadvantages. The choice among these is a critical decision in peptide synthesis.
| Protecting Group | Abbreviation | Key Features | Primary Deprotection Condition |
| 2,4-Dinitrophenyl | DNP | Stable to acid; removed by thiolysis. ug.edu.pl | Thiophenol |
| Trityl | Trt | Acid-labile; commonly used in Fmoc-SPPS. researchgate.net | Trifluoroacetic acid (TFA) |
| Tosyl | Tos | Used in Boc-SPPS; removed by HOBt. peptide.com | HOBt, HF |
| Benzyloxymethyl | Bom | Used in Boc-SPPS; removed by strong acid. researchgate.netnih.gov | HF, TFMSA |
| tert-Butoxymethyl | Bum | TFA-labile; developed for Fmoc-SPPS. nih.gov | TFA |
| 2-Nitrobenzenesulfonyl | 2-Ns | Can lead to side reactions in some contexts. delivertherapeutics.com | |
| 2,6-Dimethoxybenzoyl | Dmbz | Removed with ammonia; minimizes racemization. ug.edu.pl | Ammonia solutions |
The trityl (Trt) group is widely used in Fmoc-SPPS due to its lability to trifluoroacetic acid (TFA), which is often used for the final cleavage of the peptide from the resin. researchgate.net However, this lability can be a drawback when synthesizing protected peptide fragments. The tosyl (Tos) and benzyloxymethyl (Bom) groups are more commonly associated with Boc-SPPS and are removed under strong acid conditions. peptide.comresearchgate.netnih.gov The tert-butoxymethyl (Bum) group was introduced for Fmoc-SPPS as a TFA-labile alternative. nih.gov More recently, groups like 2,6-dimethoxybenzoyl (Dmbz) have been developed to minimize racemization and offer alternative deprotection strategies. ug.edu.pl
The DNP group stands out due to its unique deprotection mechanism involving thiolysis, which makes it orthogonal to many other protecting groups used in peptide synthesis. ug.edu.pl This orthogonality is a significant advantage in complex multi-step syntheses. However, potential drawbacks include the possibility of incomplete removal in histidine-rich sequences. ug.edu.pl
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
